4-ethyl-N-(3-imidazol-1-ylpropyl)cyclohexan-1-amine
Overview
Description
4-ethyl-N-(3-imidazol-1-ylpropyl)cyclohexan-1-amine is a compound that features a cyclohexane ring substituted with an ethyl group and an amine group, which is further connected to a propyl chain ending in an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(3-imidazol-1-ylpropyl)cyclohexan-1-amine typically involves the following steps:
Formation of the imidazole ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Attachment of the propyl chain: The propyl chain can be introduced via alkylation reactions, where the imidazole ring is reacted with a suitable propyl halide.
Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through hydrogenation of benzene derivatives or by cyclization of suitable precursors.
Final assembly: The final compound is assembled by attaching the imidazole-propyl chain to the cyclohexane ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors for efficient mixing and temperature control, as well as the use of catalysts to speed up the reactions.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(3-imidazol-1-ylpropyl)cyclohexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
4-ethyl-N-(3-imidazol-1-ylpropyl)cyclohexan-1-amine has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(3-imidazol-1-ylpropyl)cyclohexan-1-amine would depend on its specific application. In medicinal chemistry, for example, the imidazole ring can interact with various biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The cyclohexane ring and the propyl chain can influence the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
Histamine: Contains an imidazole ring and is involved in immune responses.
Metronidazole: An antibiotic with an imidazole ring used to treat bacterial infections.
Omeprazole: A proton pump inhibitor with an imidazole ring used to treat acid reflux.
Uniqueness
4-ethyl-N-(3-imidazol-1-ylpropyl)cyclohexan-1-amine is unique due to its specific combination of functional groups and structural features. The presence of the cyclohexane ring, ethyl group, and the propyl chain linked to the imidazole ring provides a distinct chemical profile that can result in unique biological and chemical properties compared to other imidazole-containing compounds .
Properties
IUPAC Name |
4-ethyl-N-(3-imidazol-1-ylpropyl)cyclohexan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3/c1-2-13-4-6-14(7-5-13)16-8-3-10-17-11-9-15-12-17/h9,11-14,16H,2-8,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQNCPMUWRUNHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NCCCN2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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